![molecular formula C21H25N3O3 B2468544 ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-1,3,5-trimethylpyrrole-2-carboxylate CAS No. 847463-66-5](/img/structure/B2468544.png)
ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-1,3,5-trimethylpyrrole-2-carboxylate
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Overview
Description
The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole is a significant heterocyclic system in natural products and drugs . It also contains a carbamoyl group (NHCOO), which is derived from carbamic acid (NH2COOH). This group is often involved in protein structures and biochemical processes.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and carbamoyl groups, along with the ethyl and trimethylpyrrole groups. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
Indole compounds are known to undergo electrophilic substitution, especially at the C3 position . The carbamoyl group can participate in reactions with nucleophiles, and the ester group can undergo hydrolysis or transesterification reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, indole compounds are crystalline and have specific odors .Scientific Research Applications
Biologically Active Compounds
Indole derivatives, such as the compound , have been used as biologically active compounds for the treatment of various disorders in the human body . They have shown potential in treating cancer cells and microbes .
Anticancer Activity
Indole derivatives have shown significant potential in the field of cancer research. They have been used in the development of treatments for various types of cancer .
Antimicrobial Activity
Indole derivatives have also been used in the development of antimicrobial treatments. Their unique structure allows them to effectively combat various types of microbes .
Antiviral Activity
Some indole derivatives have shown anti-viral activity. For example, Ethyl 1H-indole-3-carboxylates have shown anti-viral activity in Huh-7.5 cells .
Industrial Applications
The compound has potential applications in industrial settings as well. For instance, it has been evaluated for its anticorrosion attributes .
Antioxidant Attributes
The compound has also been evaluated for its antioxidant attributes, which could have potential applications in various fields, including biomedical therapeutics and industrial applications .
Synthesis of Other Compounds
The compound can be used in the synthesis of other compounds. For example, it can be used in the preparation of esters, amides, or anhydrides .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that indole derivatives can influence a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can lead to a variety of therapeutic possibilities.
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely and are crucial in determining their bioavailability .
Result of Action
Indole derivatives are known to have diverse biological activities, which suggests that they can have a wide range of molecular and cellular effects .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-1,3,5-trimethylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-5-27-21(26)19-13(2)18(14(3)24(19)4)20(25)22-11-10-15-12-23-17-9-7-6-8-16(15)17/h6-9,12,23H,5,10-11H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBLMSPCMROBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NCCC2=CNC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate |
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